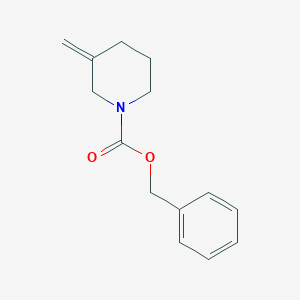

Benzyl 3-methylenepiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-methylidenepiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-12-6-5-9-15(10-12)14(16)17-11-13-7-3-2-4-8-13/h2-4,7-8H,1,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLLABDAFZKLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl 3-methylenepiperidine-1-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Benzyl 3-methylenepiperidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathways leading to this compound, a valuable heterocyclic building block in medicinal chemistry. The presence of the exocyclic methylene group offers a versatile handle for further chemical transformations, making this scaffold particularly attractive for the development of novel therapeutics. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of specific synthetic routes.

Retrosynthetic Analysis and Strategic Overview

A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursor molecules. The primary disconnection points are the C=C double bond of the methylene group and the C-N bonds of the piperidine ring.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals three primary strategies:

-

Wittig Olefination: The most direct approach involves the reaction of an N-protected 3-piperidone with a phosphorus ylide to form the exocyclic double bond.

-

Elimination Reaction: This strategy starts with an N-protected 3-hydroxypiperidine, which is converted into a derivative with a suitable leaving group, followed by base-induced elimination.

-

Organometallic and Cycloaddition Routes: More advanced methods can construct the piperidine ring while simultaneously installing the methylene group, such as through palladium-catalyzed cycloadditions.[1]

Synthetic Pathway I: The Wittig Olefination Approach

The Wittig reaction is a robust and widely used method for converting ketones into alkenes.[2][3] Its application to the synthesis of this compound is highly effective, driven by the formation of the thermodynamically stable triphenylphosphine oxide byproduct.[3]

The key precursor for this pathway is N-Benzyl-3-piperidone . This intermediate can be synthesized through various routes, often starting from 3-hydroxypyridine or via Dieckmann condensation of N-benzyl glycine ethyl ester derivatives.[4][5][6]

Caption: Workflow for the Wittig olefination pathway.

Causality and Experimental Insights

-

Ylide Generation: The Wittig reagent (the ylide) is generated in situ by deprotonating a phosphonium salt, such as methyltriphenylphosphonium bromide, with a strong base.[3] The choice of base is critical; organolithium reagents like n-butyllithium (n-BuLi) or strong hydride bases like sodium hydride (NaH) are commonly used in an anhydrous aprotic solvent (e.g., THF, diethyl ether) to ensure complete deprotonation.

-

Reaction Mechanism: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the piperidone. The reaction is believed to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[2][7] This intermediate then collapses in a reverse [2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide.[7]

-

Advantages: This method is generally high-yielding and tolerant of various functional groups. The reaction is highly specific for creating the C=C bond at the carbonyl position.

-

Challenges: The primary challenge is the removal of the triphenylphosphine oxide byproduct, which can sometimes be difficult to separate from the desired product. Careful chromatography or crystallization is often required.

Experimental Protocol: Wittig Olefination

This protocol is adapted from established procedures for the methylenation of cyclic ketones.[8]

Materials:

-

Methyltriphenylphosphonium bromide

-

Sodium hydride (60% dispersion in mineral oil) or n-Butyllithium (2.5 M in hexanes)

-

N-Benzyl-3-piperidone hydrochloride

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents). Add anhydrous THF via syringe.

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add sodium hydride (1.2 equivalents) portion-wise. Alternatively, add n-butyllithium dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours until the solution develops a characteristic orange-yellow color, indicating ylide formation.

-

Ketone Addition: Dissolve N-Benzyl-3-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Synthetic Pathway II: Elimination from a 3-Hydroxypiperidine Precursor

An alternative strategy involves the formation of the exocyclic double bond through an elimination reaction. This pathway begins with N-Benzyl-3-hydroxypiperidine , which can be synthesized by reducing N-Benzyl-3-piperidone with a reducing agent like sodium borohydride (NaBH₄).[4][9]

Caption: Workflow for the elimination pathway.

Causality and Experimental Insights

-

Hydroxyl Group Activation: The hydroxyl group is a poor leaving group. It must first be converted into a better one, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.

-

Elimination Step: The resulting tosylate or mesylate is then treated with a strong, non-nucleophilic base to promote an E2 elimination. Common bases for this purpose include potassium tert-butoxide (KOtBu) or 1,8-Diazabicycloundec-7-ene (DBU). The use of a sterically hindered base is crucial to favor elimination over a competing Sₙ2 substitution reaction. The reaction is typically heated in a suitable solvent like THF or DMF.

-

Regioselectivity: This reaction can potentially yield two different alkene isomers: the desired exocyclic product (3-methylene) and the endocyclic product (tetrahydropyridine derivative). The product ratio is influenced by the base, solvent, and steric factors. Often, the thermodynamically more stable endocyclic alkene is the major product. Achieving high selectivity for the exocyclic isomer can be challenging and may require specific reaction conditions.

Comparison of Synthetic Pathways

| Parameter | Pathway I: Wittig Olefination | Pathway II: Elimination |

| Starting Material | N-Benzyl-3-piperidone | N-Benzyl-3-hydroxypiperidine |

| Key Reagents | Phosphonium salt, strong base (n-BuLi, NaH) | Sulfonyl chloride, non-nucleophilic base (KOtBu, DBU) |

| Number of Steps | 1 (from ketone) | 2 (from alcohol) |

| Typical Yields | Generally good to excellent | Variable, depends on regioselectivity |

| Advantages | High regioselectivity for the exocyclic alkene. | Uses common and less hazardous reagents than organolithiums. |

| Disadvantages | Byproduct removal can be difficult; requires strictly anhydrous conditions. | Risk of forming the undesired endocyclic alkene isomer; requires an extra activation step. |

Conclusion

The synthesis of this compound is most reliably achieved via the Wittig olefination of N-Benzyl-3-piperidone. This method offers superior control over the regiochemical outcome, directly yielding the desired exocyclic methylene group. While the elimination pathway provides a viable alternative, it presents significant challenges in controlling the regioselectivity of the double bond formation. For research and development purposes where unambiguous product formation is paramount, the Wittig reaction remains the superior and more trusted strategy. The choice of pathway will ultimately depend on the availability of starting materials, scalability requirements, and the desired level of isomeric purity.

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 5. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 6. CN101817779B - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 9. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt - Google Patents [patents.google.com]

Retrosynthetic Analysis of Benzyl 3-methylenepiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth retrosynthetic analysis of Benzyl 3-methylenepiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The analysis outlines a strategic approach to its synthesis, identifying key precursors and transformations. This document offers detailed experimental protocols for the proposed synthetic route, supported by quantitative data from analogous reactions, and visualizes the logical connections through schematic diagrams.

Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This is achieved by breaking bonds and applying known chemical transformations in reverse.

The primary disconnection for this compound involves the carbon-carbon double bond of the exocyclic methylene group. This bond can be retrosynthetically cleaved using an olefination reaction, such as the Wittig reaction. This disconnection points to a carbonyl precursor, specifically Benzyl 3-oxopiperidine-1-carboxylate.

Caption: Retrosynthetic analysis of the target molecule.

Further deconstruction of Benzyl 3-oxopiperidine-1-carboxylate reveals that it can be synthesized from simpler starting materials. A plausible approach involves the Dieckmann condensation of a suitably substituted diester, or through the oxidation of the corresponding alcohol, N-benzyl-3-hydroxypiperidine, which in turn can be prepared from 3-hydroxypyridine.

Proposed Synthetic Pathway

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The synthesis commences with the protection of the nitrogen atom of 3-hydroxypiperidine with a benzyl chloroformate to form benzyl 3-hydroxypiperidine-1-carboxylate. Subsequent oxidation of the secondary alcohol yields the key intermediate, Benzyl 3-oxopiperidine-1-carboxylate. The final step involves a Wittig reaction with methylenetriphenylphosphorane to introduce the exocyclic methylene group, affording the target molecule.

Caption: Proposed forward synthetic pathway.

Data Presentation

The following table summarizes the key transformations, reagents, and expected yields for the synthesis of this compound. The yields are based on literature precedents for similar reactions.

| Step | Transformation | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |

| 1 | N-Protection | 3-Hydroxypiperidine | Benzyl chloroformate, a suitable base (e.g., triethylamine or sodium bicarbonate), in a solvent like dichloromethane or a biphasic system. | Benzyl 3-hydroxypiperidine-1-carboxylate | 85-95 |

| 2 | Oxidation | Benzyl 3-hydroxypiperidine-1-carboxylate | Swern oxidation (oxalyl chloride, DMSO, triethylamine) or PCC in dichloromethane. | Benzyl 3-oxopiperidine-1-carboxylate | 80-90 |

| 3 | Wittig Olefination | Benzyl 3-oxopiperidine-1-carboxylate | Methyltriphenylphosphonium bromide, a strong base (e.g., n-BuLi or t-BuOK) in an anhydrous solvent like THF. | This compound | 70-85[1] |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of Benzyl 3-hydroxypiperidine-1-carboxylate

-

Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Benzyl 3-hydroxypiperidine-1-carboxylate.

Step 2: Synthesis of Benzyl 3-oxopiperidine-1-carboxylate

-

Reaction Setup: In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

-

Swern Oxidation: Add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM dropwise to the cooled oxalyl chloride solution. Stir for 15 minutes.

-

Substrate Addition: Add a solution of Benzyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Quenching: Add triethylamine (5.0 eq) to the reaction mixture and allow it to warm to room temperature.

-

Work-up: Add water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product, Benzyl 3-oxopiperidine-1-carboxylate, can be purified by flash chromatography.[2]

Step 3: Synthesis of this compound via Wittig Reaction

-

Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Base Addition: Add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise to the suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Allow the mixture to stir at room temperature for 1 hour.[3][4]

-

Reaction with Ketone: Cool the ylide solution back to 0 °C and add a solution of Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC.[5]

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound. A patent for a similar synthesis of 4-methylenepiperidine reports a yield of 75-85%.[1]

Conclusion

This technical guide outlines a robust and efficient retrosynthetic approach for the preparation of this compound. The key steps involve N-protection, oxidation, and a Wittig olefination. The provided experimental protocols, based on well-established chemical transformations, offer a practical guide for researchers in the synthesis of this and structurally related piperidine derivatives. The modularity of this synthetic route allows for the potential introduction of diverse functionalities for further drug discovery and development efforts.

References

- 1. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 2. Benzyl 3-oxopiperidine-1-carboxylate | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Benzyl 3-methylenepiperidine-1-carboxylate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Benzyl 3-methylenepiperidine-1-carboxylate. This compound is of interest to researchers in medicinal chemistry and drug discovery due to its structural features, which include the N-benzyl piperidine motif. The N-benzyl piperidine scaffold is a recognized pharmacophore found in a variety of biologically active molecules, offering a versatile platform for the development of new therapeutic agents.[1][2]

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in public literature. However, based on its structure and data for related compounds, the following properties can be predicted.

| Property | Value | Source |

| CAS Number | 138163-15-2 | [3] |

| Molecular Formula | C₁₄H₁₇NO₂ | [4] |

| Molecular Weight | 231.29 g/mol | [5] |

| Appearance | Colorless to light yellow liquid (Predicted) | Inferred from similar compounds |

| Boiling Point | 146 °C at 1 Torr (Predicted) | [5] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | -1.46 ± 0.20 (Predicted) | [5] |

| InChI Key | FQLKVNIQHUASLU-UHFFFAOYSA-N | [3] |

| SMILES | C=C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | [4] |

Synthesis

A likely synthetic route to this compound involves a two-step process starting from commercially available N-benzyl-3-piperidone. The first step is the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by a Wittig reaction to introduce the exocyclic methylene group.

Synthesis of Benzyl 3-oxopiperidine-1-carboxylate

The precursor, Benzyl 3-oxopiperidine-1-carboxylate, can be synthesized from N-benzyl-3-piperidone and benzyl chloroformate.

Experimental Protocol:

Synthesis of this compound via Wittig Reaction

The conversion of the 3-oxo group to a 3-methylene group can be achieved via the Wittig reaction.[1][6][7][8] This reaction utilizes a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.

Experimental Protocol:

-

Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0°C or below, and a strong base, such as n-butyllithium or potassium tert-butoxide, is added dropwise to generate the ylide (methylenetriphenylphosphorane). The resulting mixture is stirred at low temperature for a specified period.

-

Wittig Reaction: A solution of Benzyl 3-oxopiperidine-1-carboxylate in anhydrous THF is added dropwise to the prepared ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Below is a DOT script for a diagram illustrating the proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is primarily governed by the exocyclic double bond, the N-benzyloxycarbonyl (Cbz) protecting group, and the piperidine ring itself.

Reactions of the Exocyclic Double Bond

The exocyclic methylene group is susceptible to a variety of reactions typical of alkenes:

-

Electrophilic Addition: The double bond can undergo addition reactions with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst).

-

Hydrogenation: The double bond can be reduced to a methyl group by catalytic hydrogenation, typically using a palladium, platinum, or nickel catalyst.

-

Oxidation: The double bond can be cleaved by ozonolysis to yield a ketone (3-oxopiperidine derivative) or undergo dihydroxylation with reagents like osmium tetroxide.

-

Cycloaddition Reactions: The alkene can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes.

Reactions of the N-Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a common amine protecting group that can be removed under specific conditions:

-

Hydrogenolysis: The Cbz group is readily cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, such as Pd/C).[9] This is a mild and common method for deprotection.

-

Acidic Cleavage: Strong acidic conditions can also be used to remove the Cbz group, though this method is less common and may not be compatible with other acid-sensitive functional groups.[10]

Reactivity of the Piperidine Ring

The piperidine ring is generally stable but can undergo ring-opening reactions under certain conditions, such as electrochemical oxidation.[11][12]

The following DOT script provides a diagram illustrating the potential reactivity of this compound.

Caption: Potential reaction pathways for this compound.

Safety and Handling

-

Hazard Statements: Related compounds are associated with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13][14] It is prudent to handle this compound with similar precautions.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Applications in Drug Discovery

The N-benzyl piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] This structural motif is valued for its ability to introduce three-dimensionality into molecules, which can lead to improved binding affinity and selectivity for biological targets. The piperidine ring can also modulate physicochemical properties such as lipophilicity and aqueous solubility, which are critical for drug-like characteristics.[2]

This compound can serve as a versatile building block for the synthesis of more complex molecules. The exocyclic methylene group provides a handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships. The N-Cbz group provides a stable protecting group that can be removed at a later stage of the synthesis to reveal the secondary amine, which can then be further modified.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery and medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be reasonably achieved through established methods such as the Wittig reaction. Its reactivity is predictable based on the functional groups present, offering multiple avenues for further chemical modification. As with any chemical, appropriate safety precautions should be taken during handling and storage. The presence of the N-benzyl piperidine scaffold suggests that derivatives of this compound could be of interest for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Benzyl 3-oxopiperidine-1-carboxylate | CymitQuimica [cymitquimica.com]

- 3. This compound | 138163-15-2 | NFA16315 [biosynth.com]

- 4. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. tdcommons.org [tdcommons.org]

- 11. thieme-connect.de [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.com]

An In-depth Technical Guide to Benzyl 3-methylenepiperidine-1-carboxylate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-methylenepiperidine-1-carboxylate is a heterocyclic compound belonging to the vast family of piperidine derivatives, a class of molecules of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceuticals and biologically active natural products. This technical guide provides a comprehensive overview of the probable synthetic route to this compound, detailing the necessary precursors and reaction mechanisms. Due to the limited publicly available information on the specific discovery and history of this exact molecule, this guide focuses on the logical and scientifically established methods for its preparation based on well-known organic chemistry principles.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its structural flexibility and ability to be functionalized at various positions make it a privileged scaffold in the design of therapeutic agents. Piperidine derivatives have demonstrated a wide range of pharmacological activities, underscoring their importance in the development of new drugs. The introduction of an exocyclic methylene group, as seen in this compound, can significantly influence the molecule's conformational properties and its interactions with biological targets. The benzyl carbamate protecting group on the nitrogen atom is a common feature in synthetic chemistry, allowing for controlled reactions and subsequent deprotection to reveal the secondary amine for further derivatization.

Retrosynthetic Analysis and Proposed Synthetic Pathway

-

Synthesis of the Precursor: Preparation of Benzyl 4-oxopiperidine-1-carboxylate.

-

Olefin Formation: A Wittig reaction to introduce the exocyclic methylene group.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (Precursor)

The synthesis of the key ketone precursor can be achieved through the N-protection of commercially available piperidin-4-one.

Reaction:

Piperidin-4-one + Benzyl Chloroformate → Benzyl 4-oxopiperidine-1-carboxylate

Detailed Protocol:

-

Materials:

-

Piperidin-4-one hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., triethylamine, sodium carbonate, or sodium hydroxide)

-

An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)

-

-

Procedure:

-

Piperidin-4-one hydrochloride is dissolved or suspended in the chosen solvent.

-

The mixture is cooled in an ice bath (0-5 °C).

-

The base is added to neutralize the hydrochloride and deprotonate the piperidine nitrogen.

-

Benzyl chloroformate is added dropwise to the stirred reaction mixture, maintaining the low temperature.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude Benzyl 4-oxopiperidine-1-carboxylate can be purified by column chromatography on silica gel or by recrystallization.

-

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2][3] In this step, Benzyl 4-oxopiperidine-1-carboxylate is reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane, to form the desired exocyclic double bond.

Reaction:

Benzyl 4-oxopiperidine-1-carboxylate + Methylenetriphenylphosphorane → this compound + Triphenylphosphine oxide

Detailed Protocol:

-

Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):

-

Methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added at a low temperature (typically -78 °C to 0 °C) to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.

-

-

Wittig Reaction Procedure:

-

The solution of the pre-formed ylide is maintained at a low temperature.

-

A solution of Benzyl 4-oxopiperidine-1-carboxylate in the same dry solvent is added dropwise to the ylide solution.

-

The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or water. The product is extracted into an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is evaporated.

-

Purification: The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct. Purification is typically achieved by column chromatography on silica gel.

-

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 138163-15-2 |

| Molecular Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 g/mol |

| Appearance | Predicted to be a colorless to pale yellow oil or solid |

| Predicted ¹H NMR | Signals expected for the benzyl group (aromatic protons and CH₂), the exocyclic methylene protons, and the piperidine ring protons. |

| Predicted ¹³C NMR | Signals expected for the carbonyl carbon of the carbamate, aromatic carbons, the benzylic carbon, the sp² carbons of the double bond, and the sp³ carbons of the piperidine ring. |

| Predicted IR (cm⁻¹) | Peaks expected for C=O (carbamate), C=C (alkene), C-N, and aromatic C-H stretches. |

| Predicted Mass Spec | Molecular ion peak (M⁺) expected at m/z 231.13. |

Potential Applications in Research and Drug Discovery

Although specific biological activities for this compound have not been extensively reported, its structural motifs suggest potential areas of application in medicinal chemistry. The 3-substituted piperidine framework is a key component in a variety of biologically active compounds. The exocyclic methylene group can act as a Michael acceptor or be involved in other specific interactions with biological targets.

The N-benzyl carbamate can be readily removed to provide the free secondary amine, which serves as a versatile handle for the introduction of a wide range of substituents, allowing for the generation of a library of derivatives for screening against various biological targets. This makes this compound a potentially valuable building block in the synthesis of novel therapeutic agents.

Conclusion

While the formal discovery and detailed history of this compound remain elusive in the public domain, its synthesis can be confidently approached through established and reliable synthetic methodologies. The two-step process involving the N-protection of piperidin-4-one followed by a Wittig olefination provides a logical and feasible route to this compound. The lack of extensive characterization and biological activity data in the literature highlights an opportunity for further research into the properties and potential applications of this and related 3-methylenepiperidine derivatives. As the quest for novel therapeutic agents continues, such structurally unique building blocks will undoubtedly play a crucial role in the expansion of chemical space for drug discovery.

References

Benzyl 3-methylenepiperidine-1-carboxylate structural analogs and derivatives

An In-depth Technical Guide on Benzyl 3-methylenepiperidine-1-carboxylate Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural flexibility and ability to interact with a wide range of biological targets. This technical guide focuses on the structural analogs and derivatives of this compound, a specific scaffold with potential for diverse pharmacological applications. While literature directly addressing this exact molecule is limited, this guide provides a comprehensive overview of its closely related analogs, focusing on their synthesis, biological activities, structure-activity relationships (SAR), and relevant experimental protocols. The insights gathered from these related compounds offer a valuable framework for the rational design and development of novel therapeutics based on the this compound core.

The N-benzyl group provides crucial hydrophobic and π-stacking interactions, while the piperidine ring's basic nitrogen can engage with negatively charged residues in receptor binding pockets. The 3-methylene group introduces a reactive exocyclic double bond, offering a unique point for further chemical modification or interaction with biological targets. The carboxylate at the 1-position provides a handle for prodrug strategies or for modulating the physicochemical properties of the molecule.

This guide will delve into the synthetic strategies for creating substituted piperidines, the diverse biological targets modulated by these compounds, and the key structural features that govern their activity.

Synthesis of Benzylpiperidine Derivatives

The synthesis of benzylpiperidine derivatives can be achieved through various routes, often involving the construction of the piperidine ring or the modification of a pre-existing piperidine scaffold.

A general approach involves the alkylation of a piperidine derivative with a benzyl halide. For instance, N-benzyl-4-piperidinecarboxylic acid methyl ester can be synthesized by reacting 4-piperidinecarboxylic acid methyl ester hydrochloride with benzyl bromide in the presence of a base like triethylamine.[1] Subsequent hydrolysis of the ester yields the corresponding carboxylic acid.[1]

Another common strategy is the reductive amination of a piperidone with a benzylamine, or the reaction of a piperidine with a benzaldehyde followed by reduction. The synthesis of 3-(substituted benzyl)piperidines has been achieved by the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by deoxygenation and reduction of the heteroaromatic ring.

For the synthesis of 4-substituted benzylpiperidines, a hydroboration-oxidation of a 4-methylenepiperidine derivative, followed by a palladium-catalyzed cross-coupling reaction, has been employed.[2]

Experimental Protocols

General Procedure for the Synthesis of N-Benzyl-4-piperidinecarboxylic Acid Methyl Ester:

To a solution of 4-piperidinecarboxylic acid methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol, benzyl bromide (1.2 equivalents) and triethylamine (2.2 equivalents) are added.[1] The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).[1] After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate.[1] The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product.[1]

General Procedure for Hydrolysis to N-Benzyl-4-piperidinecarboxylic Acid:

N-benzyl-4-piperidinecarboxylic acid methyl ester (1 equivalent) is dissolved in a mixture of methanol and an aqueous solution of a base such as sodium hydroxide.[1] The reaction is heated to reflux and monitored by TLC.[1] Upon completion, the methanol is removed under reduced pressure, and the aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the product, which is then collected by filtration.

Biological Assay: Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of the synthesized compounds against AChE can be determined using a modified Ellman's method. The assay is typically performed in a 96-well plate. The reaction mixture contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and acetylcholinesterase enzyme. The mixture is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The absorbance of this product is measured spectrophotometrically at a wavelength of 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.[3]

Biological Activities and Structure-Activity Relationships

Derivatives of the benzylpiperidine scaffold have been shown to exhibit a wide range of biological activities, targeting various receptors and enzymes.

Cholinesterase Inhibition:

Many N-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathogenesis of Alzheimer's disease.[3][4][5] The N-benzyl group can interact with the peripheral anionic site (PAS) of the enzyme, while the piperidine core and its substituents can bind to the catalytic active site (CAS).[4]

-

SAR: Structure-activity relationship studies have shown that substitutions on the benzyl ring can significantly influence potency and selectivity. For example, dimethoxy substitution on the benzyl ring has been found in potent inhibitors.[6] The linker between the piperidine ring and other pharmacophoric groups is also crucial for activity.[7]

USP7 Inhibition:

N-benzyl piperidinol derivatives have been identified as potent and selective inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinase implicated in cancer.[8] The piperidinol core and the N-benzyl group are key for binding to the enzyme's active site.[8]

-

SAR: The substitution pattern on the aromatic ring of the N-benzyl group plays a critical role in determining the inhibitory potency.[8] X-ray crystallography studies have revealed that these inhibitors can adopt novel binding poses within the USP7 active site.[8]

Antimicrobial Activity:

Certain N-benzyl piperidin-4-one derivatives have demonstrated significant antimicrobial activity against bacteria and fungi, such as Escherichia coli and Aspergillus niger.[9]

Other Activities:

Benzylpiperidine derivatives have also been explored as tyrosinase inhibitors, σ1 receptor ligands, and agents targeting other neurological disorders.[10][11] The flexibility of the benzylpiperidine scaffold allows for its adaptation to a variety of binding pockets.

Quantitative Data

| Compound ID | Target | Activity (IC50) | Reference |

| L55 (N-benzyl piperidinol derivative) | USP7 | 40.8 nM | [8] |

| Compound 5k (N'-(4-benzylpiperidin-1-yl)alkylamine derivative) | AChE | 2.13 nM | [4] |

| Compound 5h (N'-(4-benzylpiperidin-1-yl)alkylamine derivative) | AChE | 6.83 nM | [4] |

| Compound 4a (N-benzyl-piperidine derivative) | AChE | 2.08 µM | [5] |

| Compound 4a (N-benzyl-piperidine derivative) | BuChE | 7.41 µM | [5] |

| Compound d5 (N-benzyl piperidine derivative) | HDAC | 0.17 µM | [3] |

| Compound d5 (N-benzyl piperidine derivative) | AChE | 6.89 µM | [3] |

| Compound d10 (N-benzyl piperidine derivative) | HDAC | 0.45 µM | [3] |

| Compound d10 (N-benzyl piperidine derivative) | AChE | 3.22 µM | [3] |

Visualizations

References

- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]

- 7. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Benzyl 3-Methylenepiperidine-1-carboxylate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Benzyl 3-methylenepiperidine-1-carboxylate emerges as a versatile and promising scaffold in synthetic and medicinal chemistry. This in-depth technical guide explores its synthesis, potential research applications, and the experimental methodologies that underpin its utility. The strategic placement of a reactive exocyclic methylene group on a protected piperidine ring makes this compound a valuable building block for the creation of diverse and complex molecular architectures with significant therapeutic potential.

Core Compound Properties

To facilitate its use in research, the fundamental properties of this compound are summarized below.

| Property | Value |

| CAS Number | 138163-15-2 |

| Molecular Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not determined |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Wittig reaction. This venerable olefination reaction provides a reliable means of introducing the exocyclic methylene group onto the piperidine core.

Synthetic Workflow: Wittig Reaction

The overall synthetic transformation involves the reaction of N-Cbz-3-piperidone with a suitable phosphonium ylide.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Wittig Olefination of N-Cbz-3-piperidone

This protocol is a representative procedure based on established Wittig reaction methodologies. Researchers should optimize conditions for their specific laboratory setup and scale.

Materials:

-

N-Cbz-3-piperidone

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF. Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise to the suspension. The color of the reaction mixture will typically turn deep yellow or orange, indicating the formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Olefination: Cool the ylide solution back to 0°C. Dissolve N-Cbz-3-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Potential Research Applications

The chemical architecture of this compound makes it a valuable intermediate for the synthesis of a variety of complex molecules, particularly those with potential biological activity. The exocyclic double bond serves as a handle for a range of chemical transformations.

Michael Addition Reactions

The electron-withdrawing nature of the adjacent carbamate group activates the exocyclic double bond as a Michael acceptor. This allows for the conjugate addition of various nucleophiles, leading to the formation of 3-substituted piperidine derivatives.

Caption: Michael addition on the exocyclic double bond.

This reactivity opens avenues for the synthesis of compounds with diverse functionalities, which could be screened for a range of biological activities.

Cycloaddition Reactions (Diels-Alder)

The exocyclic diene can potentially participate as a dienophile in Diels-Alder reactions with suitable dienes. This [4+2] cycloaddition would lead to the formation of spirocyclic piperidine derivatives, a structural motif found in numerous biologically active natural products and synthetic compounds.

Caption: Diels-Alder reaction for spirocycle synthesis.

The synthesis of novel spirocyclic scaffolds is of significant interest in drug discovery for exploring new chemical space and developing compounds with unique pharmacological profiles.

Cross-Coupling Reactions (Suzuki-Miyaura)

While less common for exocyclic alkenes, under specific catalytic conditions, the double bond could potentially be functionalized via cross-coupling reactions. For instance, a hydroboration-oxidation sequence could introduce a hydroxyl group, which could then be converted to a triflate for subsequent Suzuki-Miyaura coupling with a boronic acid, introducing an aryl or heteroaryl substituent.

Caption: Potential Suzuki-Miyaura cross-coupling pathway.

This approach would enable the synthesis of compounds with extended aromatic systems, which are often crucial for interactions with biological targets.

Biological Significance and Drug Discovery Potential

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. The introduction of the 3-methylene group provides a key point for diversification and the exploration of structure-activity relationships (SAR).

While no specific biological data for this compound has been found in the public domain, the broader class of substituted piperidines has demonstrated a wide range of pharmacological activities, including but not limited to:

-

Central Nervous System (CNS) Activity: Many piperidine derivatives act as receptor antagonists or reuptake inhibitors for various neurotransmitters.

-

Analgesia: The piperidine scaffold is a core component of many potent opioid analgesics.

-

Enzyme Inhibition: Substituted piperidines have been shown to inhibit enzymes such as histone deacetylases (HDACs), which are important targets in cancer therapy.

The potential for this compound to serve as a precursor to novel therapeutic agents is significant. By applying the synthetic transformations outlined above, researchers can generate libraries of diverse compounds for screening against a wide array of biological targets.

Conclusion

This compound is a readily accessible and highly versatile building block for chemical synthesis and drug discovery. Its strategic combination of a protected piperidine core and a reactive exocyclic double bond offers a wealth of opportunities for the creation of novel and complex molecular structures. The synthetic pathways and potential applications detailed in this guide provide a solid foundation for researchers to explore the full potential of this promising compound in their scientific endeavors. Further investigation into the reactivity and biological activity of derivatives of this compound is warranted and holds the promise of yielding new discoveries in both chemistry and medicine.

Benzyl 3-Methylenepiperidine-1-carboxylate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-methylenepiperidine-1-carboxylate has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, comprising a reactive exocyclic methylene group and a readily cleavable N-Cbz protecting group, offer a gateway to a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of this key intermediate and explores its utility in various synthetic transformations, including cycloaddition, conjugate addition, and hydroboration reactions. Detailed experimental protocols, quantitative data, and schematic diagrams are presented to facilitate its application in research and drug development.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and pharmaceutical agents. The strategic functionalization of the piperidine ring is crucial for modulating the pharmacological properties of these molecules. This compound, with its exocyclic double bond at the 3-position, serves as a key precursor for introducing diverse functionalities and stereochemical complexity. The benzyloxycarbonyl (Cbz) protecting group provides robust protection of the nitrogen atom during various synthetic manipulations and can be selectively removed under mild hydrogenolysis conditions. This guide details the synthesis of this important building block and showcases its potential in constructing intricate molecular frameworks.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step sequence starting from commercially available precursors. The key steps involve the protection of 3-piperidone followed by a Wittig olefination to introduce the exocyclic methylene group.

Figure 1: Synthetic pathway to this compound.

Synthesis of Benzyl 3-oxopiperidine-1-carboxylate (Precursor)

The precursor, benzyl 3-oxopiperidine-1-carboxylate, is synthesized by the N-protection of 3-piperidone hydrochloride with benzyl chloroformate under basic conditions.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

| 3-Piperidone hydrochloride | Benzyl chloroformate | NaHCO₃ | Dichloromethane/Water | Benzyl 3-oxopiperidine-1-carboxylate | 85% | Generic procedure |

Wittig Olefination to Yield this compound

The carbonyl group of benzyl 3-oxopiperidine-1-carboxylate is converted to an exocyclic methylene group via a Wittig reaction using methyltriphenylphosphonium bromide and a strong base.

| Reactant | Reagent | Base | Solvent | Product | Yield | Reference |

| Benzyl 3-oxopiperidine-1-carboxylate | Methyltriphenylphosphonium bromide | n-Butyllithium | Tetrahydrofuran | This compound | ~80% (estimated) | Adapted from analogous procedures |

Applications in Organic Synthesis

The exocyclic double bond in this compound is a versatile functional handle for a variety of synthetic transformations, enabling the construction of highly functionalized piperidine derivatives.

Figure 2: Key synthetic transformations of this compound.

Cycloaddition Reactions

The electron-rich exocyclic double bond can participate as a dienophile in [4+2] cycloaddition reactions with various dienes to construct spirocyclic piperidine systems. These structures are of significant interest in drug discovery.

| Diene | Dienophile | Conditions | Product | Yield | Diastereomeric Ratio |

| Danishefsky's Diene | N-Boc-3-methylenepiperidine | Lewis Acid (e.g., ZnCl₂) | Spiro[piperidine-3,2'-cyclohexan]-4'-one derivative | 75% | >95:5 |

| 1,3-Butadiene | N-Boc-3-methylenepiperidine | High Temperature | Spiro[5.5]undecane derivative | 68% | - |

Conjugate Addition Reactions

The α,β-unsaturated system in this compound is susceptible to conjugate addition by a variety of nucleophiles, including organocuprates and Grignard reagents. This allows for the introduction of a wide range of substituents at the 3-position.

| Nucleophile | Substrate | Conditions | Product | Yield |

| Me₂CuLi | N-Boc-3-methylenepiperidine | THF, -78 °C | N-Boc-3-methyl-3-alkylpiperidine | 90% |

| PhMgBr / CuI | N-Boc-3-methylenepiperidine | THF, 0 °C | N-Boc-3-phenyl-3-methylpiperidine | 85% |

Hydroboration-Oxidation

The hydroboration-oxidation of the exocyclic double bond provides a route to 3-(hydroxymethyl)piperidine derivatives. The use of bulky boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) ensures high regioselectivity for the anti-Markovnikov alcohol. Asymmetric hydroboration can be employed to achieve enantiomerically enriched products.

| Borane Reagent | Substrate | Oxidation | Product | Yield | Enantiomeric Excess |

| 9-BBN | N-Boc-3-methylenepiperidine | H₂O₂, NaOH | N-Boc-3-(hydroxymethyl)piperidine | 92% | - |

| (-)-Ipc₂BH | N-Boc-3-methylenepiperidine | H₂O₂, NaOH | (R)-N-Boc-3-(hydroxymethyl)piperidine | 85% | 95% ee |

Experimental Protocols

Synthesis of Benzyl 3-oxopiperidine-1-carboxylate

To a stirred solution of 3-piperidone hydrochloride (10.0 g, 72.7 mmol) in a mixture of dichloromethane (100 mL) and water (100 mL) at 0 °C is added sodium bicarbonate (18.3 g, 218 mmol). Benzyl chloroformate (11.4 mL, 80.0 mmol) is then added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes 1:4) to afford benzyl 3-oxopiperidine-1-carboxylate as a colorless oil.

Synthesis of this compound

To a suspension of methyltriphenylphosphonium bromide (35.7 g, 100 mmol) in anhydrous tetrahydrofuran (200 mL) at 0 °C under an argon atmosphere is added n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) dropwise. The resulting yellow suspension is stirred at 0 °C for 1 hour. A solution of benzyl 3-oxopiperidine-1-carboxylate (11.65 g, 50 mmol) in anhydrous tetrahydrofuran (50 mL) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (100 mL). The mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes 1:9) to give this compound as a colorless oil.

Representative Procedure for [4+2] Cycloaddition

A solution of this compound (1.16 g, 5.0 mmol) and Danishefsky's diene (1.28 g, 7.5 mmol) in toluene (20 mL) is treated with zinc chloride (0.68 g, 5.0 mmol) at room temperature. The mixture is stirred for 24 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the spirocyclic product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex piperidine-containing molecules. Its straightforward preparation and the reactivity of its exocyclic double bond allow for a wide range of synthetic transformations. This guide provides the necessary information for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents. The detailed protocols and tabulated data serve as a practical resource for the application of this building block in modern organic synthesis.

For Researchers, Scientists, and Drug Development Professionals

The benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among these, benzyl 3-methylenepiperidine-1-carboxylate and its related analogues have garnered significant interest for their therapeutic potential, particularly in the realm of neurodegenerative diseases and cognitive disorders. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of this important class of molecules.

Synthesis of the Benzylpiperidine Core

The synthesis of benzylpiperidine carboxylates and related compounds typically involves the construction of the core piperidine ring, followed by the introduction of the benzyl and carboxylate functionalities. A common synthetic strategy is the N-alkylation of a pre-existing piperidine ring with a suitable benzyl halide.

For instance, the synthesis of 1-benzylpiperidine derivatives can be achieved by reacting piperidine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the benzylic carbon, displacing the chloride ion.

Another key synthetic route involves the modification of piperidine precursors. For example, 1-benzylpiperidine-4-carboxaldehyde can be synthesized from its corresponding ethyl ester, ethyl 1-benzylpiperidine-4-carboxylate, through reduction with a hydride reagent like diisobutylaluminum hydride (DIBAL-H).

Biological Activity and Therapeutic Targets

Derivatives of benzylpiperidine carboxylate have shown significant activity against a range of biological targets, most notably acetylcholinesterase (AChE) and sigma receptors. This dual activity makes them promising candidates for the development of multi-target drugs for complex neurological disorders.

Acetylcholinesterase Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Several benzylpiperidine derivatives have been identified as potent AChE inhibitors.

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the AChE inhibitory activity of selected benzylpiperidine derivatives.

| Compound | AChE IC50 (nM) | Reference Compound | AChE IC50 (nM) |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56[1][2] | Donepezil | 5.7 - 11.6[1] |

| 2-(2-(4-(2-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | 910[3] | Galantamine | 410 - 556,010[1] |

| Benzylpiperidine Derivative 19 | 26,780 (BuChE)[4] | Rivastigmine | 4.3 - 4,150[1] |

| Benzylpiperidine Derivative 21 | 6,160 (BuChE)[4] |

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitory activities of selected benzylpiperidine derivatives and reference compounds.

Sigma Receptor Modulation

Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions and are considered therapeutic targets for a range of central nervous system disorders. Benzylpiperidine derivatives have been shown to exhibit high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors. The binding affinity is typically expressed as the inhibitory constant (Ki), which represents the concentration of a ligand that will bind to half the receptors at equilibrium.

| Compound | Receptor Subtype | Ki (nM) |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | hσ1R | 1.45[5] |

| N-[(4-methoxyphenoxy)ethyl]piperidine 1b | σ1 | 0.89[6] |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | S1R | 3.2[7] |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) | Sigma-1 | 1.7[8] |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) | Sigma-2 | 25.2[8] |

Table 2: Sigma receptor binding affinities of selected benzylpiperidine derivatives.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of benzylpiperidine derivatives against AChE is commonly determined using a spectrophotometric method developed by Ellman.[9][10]

Principle: This assay is based on the reaction of the substrate, acetylthiocholine (ATCh), with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test compounds in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well microplate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

-

Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Acetylcholinesterase Inhibition Assay

Sigma Receptor Binding Assay

The affinity of benzylpiperidine derivatives for sigma receptors is determined using a radioligand binding assay.[11][12]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors) for binding to the receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from a tissue or cell line expressing the sigma receptor of interest.

-

Assay Setup: In a 96-well filter plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations in a suitable assay buffer.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plate to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Workflow for Sigma Receptor Binding Assay

Signaling Pathways

The neuroprotective effects of benzylpiperidine derivatives, particularly those that inhibit AChE, are thought to be mediated, in part, through the modulation of intracellular signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival, proliferation, and differentiation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and inhibits apoptosis. Activation of this pathway is often initiated by growth factors binding to their receptors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated by phosphorylation. Activated Akt then phosphorylates a variety of downstream targets to exert its pro-survival effects.

PI3K/Akt Signaling Pathway

Conclusion

This compound and its related compounds represent a promising class of molecules with significant potential for the development of novel therapeutics, particularly for neurodegenerative diseases. Their ability to modulate multiple key targets, such as acetylcholinesterase and sigma receptors, offers a multifaceted approach to treating complex multifactorial disorders. Further research focusing on optimizing the structure-activity relationship and pharmacokinetic properties of these compounds is warranted to translate their preclinical promise into clinical reality. This technical guide provides a foundational understanding of the current state of research in this exciting field, serving as a valuable resource for scientists and researchers dedicated to advancing the frontiers of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease | MDPI [mdpi.com]

- 5. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Benzyl 3-methylenepiperidine-1-carboxylate

CAS Number: 138163-15-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 3-methylenepiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a focus on providing practical information for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a derivative of piperidine, a common scaffold in many pharmaceuticals. The presence of the exocyclic methylene group and the benzyl carbamate protecting group offers unique reactivity and structural features for further chemical modifications.[1] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 138163-15-2 | [1][2] |

| Molecular Formula | C₁₄H₁₇NO₂ | [1][2] |

| Molecular Weight | 231.3 g/mol | [1][2] |

| SMILES | C=C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through several established synthetic methodologies for introducing an exocyclic double bond onto a piperidine ring. A highly plausible and widely used method is the Wittig reaction, starting from the corresponding ketone, Benzyl 3-oxopiperidine-1-carboxylate.

Proposed Synthetic Pathway: Wittig Reaction

The Wittig reaction is a reliable method for converting ketones into alkenes.[3] In this proposed synthesis, Benzyl 3-oxopiperidine-1-carboxylate would react with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to yield the desired product.

Caption: Proposed synthesis of this compound via the Wittig reaction.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Benzyl 3-oxopiperidine-1-carboxylate

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The mixture will typically turn a characteristic yellow-orange color upon formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.

-

Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve Benzyl 3-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF.

-

Cool the ketone solution to 0 °C. Slowly transfer the prepared ylide solution to the ketone solution via cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in public databases. However, based on the structure, the following characteristic signals would be expected:

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | - Aromatic protons of the benzyl group (approx. 7.3-7.4 ppm).- Singlet for the benzylic CH₂ (approx. 5.1-5.2 ppm).- Signals for the exocyclic methylene protons (=CH₂) as singlets or closely spaced multiplets (approx. 4.8-5.0 ppm).- Multiplets for the piperidine ring protons. |